molecular formula C13H13NS B12548848 N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline CAS No. 674774-59-5

N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline

Cat. No.: B12548848
CAS No.: 674774-59-5
M. Wt: 215.32 g/mol
InChI Key: KMWPHFRKULIOAJ-UHFFFAOYSA-N
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Description

N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline is an organic compound that features a thiophene ring and an aniline moiety connected via an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline typically involves the following steps:

    Formation of the Ethenyl Bridge: This can be achieved through a Heck reaction, where a thiophene derivative is coupled with a halogenated aniline in the presence of a palladium catalyst and a base.

    Methylation: The aniline nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl bridge can be reduced to an ethyl bridge using hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: N-Methyl-4-[2-(thiophen-2-yl)ethyl]aniline.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline depends on its application:

    In Organic Electronics: It acts as a charge carrier, facilitating the movement of electrons or holes through the material.

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[2-(thiophen-2-yl)ethenyl]aniline
  • 2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile
  • N-Methyl-4-[2-(4-quinolinyl)vinyl]aniline

Uniqueness

N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline is unique due to its specific combination of a thiophene ring and an aniline moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics and functional group compatibility.

Properties

CAS No.

674774-59-5

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

N-methyl-4-(2-thiophen-2-ylethenyl)aniline

InChI

InChI=1S/C13H13NS/c1-14-12-7-4-11(5-8-12)6-9-13-3-2-10-15-13/h2-10,14H,1H3

InChI Key

KMWPHFRKULIOAJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=CS2

Origin of Product

United States

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